molecular formula C10H14N2O B2862903 2-(Cyclobutylmethoxy)-6-methylpyrazine CAS No. 2201316-44-9

2-(Cyclobutylmethoxy)-6-methylpyrazine

Cat. No.: B2862903
CAS No.: 2201316-44-9
M. Wt: 178.235
InChI Key: XCINGIBKAFWVPE-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-6-methylpyrazine is an organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound, which includes a cyclobutylmethoxy group attached to a methylpyrazine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)-6-methylpyrazine typically involves the reaction of 2,6-dimethylpyrazine with cyclobutylmethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation. Common catalysts used in this synthesis include strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)-6-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring into a dihydropyrazine derivative.

    Substitution: The methyl group on the pyrazine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated pyrazine derivatives.

Scientific Research Applications

2-(Cyclobutylmethoxy)-6-methylpyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)-6-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclobutylmethoxy)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.

    2-(Cyclobutylmethoxy)-3-methylpyrazine: Similar but with a different position of the methyl group on the pyrazine ring.

Uniqueness

2-(Cyclobutylmethoxy)-6-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutylmethoxy group provides steric hindrance, affecting its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(cyclobutylmethoxy)-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-5-11-6-10(12-8)13-7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCINGIBKAFWVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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